3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-9(2)4-5-3-6(7)10-8-5;;/h3H,4,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSSJCZJBBVCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NSC(=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine typically involves the reaction of dimethylamine with a thiazole precursor. One common method involves the use of dimethylamine and a thiazole derivative under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
The thiazole core exhibits electrophilic substitution tendencies, though the electron-donating dimethylaminomethyl group at position 3 and the amine at position 5 modulate reactivity:
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Electrophilic Substitution : The electron-rich 4-position is most susceptible, but steric hindrance from substituents may limit reactivity .
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Nucleophilic Attack : The thiazole’s sulfur atom can act as a weak nucleophile in alkylation or acylation reactions .
Transformations Involving the Dimethylaminomethyl Group
The -CH₂N(CH₃)₂ moiety participates in:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form quaternary ammonium salts or amides .
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Elimination Reactions : Under acidic conditions, the dimethylamino group may act as a leaving group, forming alkenes .
Reactions of the Primary Amine at Position 5
The -NH₂ group undergoes typical amine reactions:
Salt Metathesis and Acid-Base Behavior
The dihydrochloride form enables:
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Neutralization : Treatment with NaOH releases the free base, enhancing nucleophilicity for further reactions .
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Ion Exchange : Reacts with AgNO₃ to form AgCl precipitates, isolating the free amine .
Role in Multicomponent Reactions
The compound serves as a building block in heterocycle synthesis:
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Pyrimidine Formation : Reacts with amidines or guanidines to form 2-aminopyrimidine derivatives under microwave-assisted conditions . Example:
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Thiadiazole Synthesis : Condenses with isothiocyanates to form 1,2,4-thiadiazoles .
Stability Under Reaction Conditions
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₆H₁₁N₃S·2HCl
CAS Number : 2490398-58-6
The compound belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur. Its unique structure allows for various chemical reactions, making it a valuable building block in synthetic chemistry.
Chemistry
In synthetic organic chemistry, 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine serves as a crucial building block for creating more complex thiazole derivatives. These derivatives can be utilized in various chemical reactions, including oxidation and substitution, leading to the formation of sulfoxides or sulfones and other substituted thiazole compounds.
Biology
The compound has been investigated for its potential antimicrobial and antiviral properties:
- Antimicrobial Activity : Research indicates significant antimicrobial effects against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for different organisms are as follows:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
| Candida albicans | 16.69 µM |
These results suggest that the compound exhibits efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Antiviral Activity : Preliminary studies show that this compound may inhibit viral replication through mechanisms similar to those observed in other thiazole derivatives. Further research is required to fully elucidate its antiviral potential.
Medicine
The therapeutic potential of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine is being explored in the context of developing new treatment options for cancer and infectious diseases:
- Cancer Research : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, it has shown promise in targeting cyclin-dependent kinases, which are crucial for cell cycle regulation .
- Infectious Disease Treatment : Studies have indicated that the compound may inhibit enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several thiazole derivatives, including 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine. The compound demonstrated notable inhibition of various pathogens, suggesting its potential use in developing new antibiotics.
Case Study 2: In Silico Studies
In silico modeling has been employed to predict the interactions between this compound and specific enzymes related to microbial resistance. These studies provided insights into how structural modifications might enhance its efficacy against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations :
- Core Heterocycle : The target compound’s thiazole core is distinct from thiadiazoles (e.g., 1,3,4-thiadiazole in ) and oxadiazoles (e.g., ), which influence electronic properties and binding interactions .
- Salt Form : Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than free bases, critical for pharmacokinetics .
Biological Activity
3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine; dihydrochloride is a compound belonging to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
The chemical structure of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine; dihydrochloride is represented as follows:
- Molecular Formula : C6H11N3S·2HCl
- CAS Number : 2490398-58-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial cells. It is believed to inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. The presence of the dimethylamino group enhances its reactivity and biological activity compared to other thiazole derivatives.
Antimicrobial Activity
Research indicates that 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating varying degrees of efficacy.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
| Candida albicans | 16.69 µM |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Antiviral Activity
In addition to its antimicrobial properties, there is ongoing research into the antiviral potential of this compound. Preliminary studies have indicated that it may inhibit viral replication through mechanisms similar to those observed in other thiazole derivatives .
Study on Antimicrobial Properties
A study conducted by researchers evaluated the antimicrobial efficacy of several thiazole derivatives, including 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine. The results showed that this compound had a notable effect on inhibiting the growth of various pathogens, suggesting its potential use in developing new antibiotics .
In Silico Studies
In silico modeling has been employed to predict the interactions between this compound and specific enzymes related to microbial resistance. These studies have provided insights into how structural modifications might enhance its efficacy against resistant strains of bacteria .
Research Applications
The compound is being explored for various applications:
- Drug Development : Potential lead compound for developing new antimicrobial agents.
- Research Tool : Used in studies investigating enzyme inhibition and microbial resistance mechanisms.
- Industrial Use : Potential applications in the production of biocides and fungicides due to its biological activity .
Q & A
Q. What are the standard synthetic routes for 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
Precursor Preparation : Start with a thiazole backbone functionalized with a primary amine group.
Dimethylamino Introduction : React with dimethylamine derivatives (e.g., dimethylformamide or dimethylamine hydrochloride) under basic conditions.
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .
- Optimization :
- Temperature : Maintain 0–5°C during amine substitution to minimize side reactions.
- Catalysts : Use triethylamine to neutralize HCl byproducts and improve yield .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine dihydrochloride?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of dimethylamino protons (~2.2–2.5 ppm for N(CH₃)₂) and thiazole ring protons (6.5–7.5 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for the free base and [M+2HCl] for the salt).
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl to confirm salt purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related thiazole derivatives?
- Methodological Answer :
- Comparative Structural Analysis : Use X-ray crystallography or DFT calculations to correlate electronic/steric effects of substituents (e.g., dimethylamino vs. halogen groups) with activity .
- Dose-Response Studies : Test the compound across a range of concentrations (e.g., 1 nM–100 μM) in cell-based assays to identify biphasic effects.
- Receptor Binding Assays : Employ radioligand displacement studies (e.g., using ³H-labeled antagonists) to assess affinity for suspected targets (e.g., GPCRs or ion channels) .
Q. What strategies are recommended for elucidating the mechanism of action of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine dihydrochloride in cancer models?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair).
- Kinase Inhibition Screening : Use a kinase panel assay to pinpoint targets (e.g., MAPK or PI3K pathways) .
- CRISPR Knockout Models : Generate cell lines lacking candidate receptors (e.g., EGFR or PDGFR) to assess dependency .
- Metabolic Tracing : Track intracellular uptake via LC-MS or fluorescent tagging to evaluate membrane permeability .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- Purity Reassessment : Re-crystallize the compound or perform HPLC to rule out impurities (e.g., unreacted precursors) .
- Solvent Effects : Re-acquire NMR in deuterated DMSO or CDCl₃ to check for solvent-induced shifts.
- Tautomeric Analysis : Use 2D NMR (e.g., HSQC) to confirm proton assignments and detect tautomeric forms of the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
